molecular formula C12H15NO B2825102 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1242980-84-2

5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No. B2825102
CAS RN: 1242980-84-2
M. Wt: 189.258
InChI Key: REVMUFHYPGBWBP-UHFFFAOYSA-N
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Description

5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane is a chemical compound with the molecular formula C12H15NO . It is a derivative of 2-oxa-5-azabicyclo[2.2.1]heptane .


Synthesis Analysis

The synthesis of 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . Another method involves a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines, starting with 4R-hydroxy-l-proline as a chiron .


Molecular Structure Analysis

The molecular structure of 5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane is represented by the InChI code: 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 . The molecular weight is 189.25 .


Physical And Chemical Properties Analysis

5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane is a yellow to brown liquid . The storage temperature is 2-8°C .

Safety and Hazards

The safety information for 2-oxa-5-azabicyclo[2.2.1]heptane indicates that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

5-benzyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-10(5-3-1)7-13-8-12-6-11(13)9-14-12/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVMUFHYPGBWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane

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